5-Bromo-6,7-difluoro-1-isopropylbenzotriazole is a synthetic compound with the molecular formula and a molar mass of 276.08 g/mol. It is classified as a benzotriazole derivative, which is notable for its applications in various scientific fields, particularly in organic synthesis and material sciences. The compound is recognized for its unique structural features, including bromine and fluorine substituents, which enhance its chemical reactivity and potential applications in pharmaceuticals and agrochemicals .
The synthesis of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole can be achieved through several methods, typically involving the introduction of halogen atoms into a benzotriazole framework. One common synthetic route includes:
These methods may vary in terms of efficiency and yield, with optimization required for industrial applications .
The molecular structure of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole features a benzene ring fused with a triazole ring, with the following characteristics:
5-Bromo-6,7-difluoro-1-isopropylbenzotriazole can participate in various chemical reactions:
Common reagents used in these reactions include palladium catalysts for substitution reactions and lithium aluminum hydride for reductions .
The mechanism of action for 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole involves its interaction with specific biological targets. The presence of halogen atoms (bromine and fluorine) enhances its reactivity, allowing it to bind effectively to enzymes or receptors within biological systems. This binding can inhibit certain enzymatic activities or modulate receptor functions, leading to observed biological effects such as antimicrobial or anticancer properties .
The physical and chemical properties are critical for understanding how this compound behaves under different conditions, influencing its application in research and industry .
5-Bromo-6,7-difluoro-1-isopropylbenzotriazole has several notable applications:
Research continues to explore its full potential across various scientific domains .
Benzotriazole (1H-benzo[d][1,2,3]triazole) is a nitrogen-rich heterocycle renowned for its versatility in drug discovery. Its planar structure and ability to engage in hydrogen bonding and π-π stacking interactions make it an ideal pharmacophore for targeting biological macromolecules. The scaffold’s synthetic malleability allows for regioselective modifications at N1, C5, and C6 positions, enabling rapid generation of diverse libraries. For instance, nucleophilic substitution at C5 is facilitated by electron-withdrawing fluorine atoms at C6 and C7, which activate the ring toward metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) [5] [7]. Additionally, benzotriazole’s stability under acidic/basic conditions and high thermal resilience (decomposition >400°C) permits harsh reaction conditions, expanding its utility in multi-step syntheses [7] [10].
Table 1: Strategic Positions for Functionalization in Benzotriazole
Position | Reactivity | Common Modifications |
---|---|---|
N1 | Nucleophilic substitution | Alkylation, arylation, acylation |
C5 | Electrophilic aromatic substitution | Bromination, nitration |
C6/C7 | Electron-withdrawal-enhanced activation | Fluorination, cross-coupling |
Regioselective bromination at C5 in difluorinated benzotriazoles is critical for synthesizing 5-bromo-6,7-difluoro-1-isopropylbenzotriazole. Two primary methodologies dominate:
Halogen retention during functionalization is achievable using non-nucleophilic bases (e.g., NaH) to prevent dehydrohalogenation. The bromo group serves as a linchpin for further derivatization, such as conversion to boronic esters for Suzuki couplings [1] [8].
Table 2: Halogenation Methods for Benzotriazoles
Method | Conditions | Regioselectivity | Yield Range |
---|---|---|---|
Electrophilic (Br₂) | Acetic acid, 25°C, 2h | C5 > C4 | 75–92% |
Directed lithiation (n-BuLi) | THF, −78°C, then Br₂ | Exclusive C5 | 60–78% |
Radical (NBS) | Benzoyl peroxide, CCl₄, reflux | Moderate C5 | 40–65% |
Introducing the isopropyl group at N1 involves SNAr or alkylation strategies:
Steric effects from the isopropyl group influence subsequent reactions. For instance, bulky electrophiles exhibit reduced access to C5, whereas fluorines at C6/C7 remain electronically activated. The isopropyl moiety enhances lipophilicity (logP increase by ~1.5 units), improving membrane permeability in bioactive molecules [3] [9].
While both scaffolds are bioisosteres, their synthesis diverges significantly:
Benzotriazoles exhibit superior stability toward oxidation compared to benzimidazoles. For example, benzimidazoles undergo ring-opening under strong oxidants (e.g., MnO₂), whereas benzotriazoles remain intact. Additionally, N-alkylation in benzotriazoles is more straightforward due to the non-tautomeric NH group, unlike benzimidazoles where alkylation yields N1/N3 mixtures [5] [6].
Table 3: Key Differences Between Benzimidazole and Benzotriazole
Property | Benzimidazole | Benzotriazole |
---|---|---|
Core Synthesis | Condensation with carbonyls | Diazotization of diamines |
NH Tautomerism | Yes (N1-H ⇌ N3-H) | Minimal (1H-tautomer dominant) |
N-Alkylation | Mixtures of N1/N3 isomers | Regioselective N1-alkylation |
Oxidative Stability | Moderate | High |
Halogen Tolerance | Sensitive to strong electrophiles | Robust under halogenation conditions |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1